molecular formula C7H6BrN B063506 3-Bromo-5-vinylpyridine CAS No. 191104-26-4

3-Bromo-5-vinylpyridine

Cat. No. B063506
CAS RN: 191104-26-4
M. Wt: 184.03 g/mol
InChI Key: ZPDPNVDWYSQHOT-UHFFFAOYSA-N
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Description

3-Bromo-5-vinylpyridine is a chemical compound with the CAS Number: 191104-26-4. It has a molecular weight of 184.04 and is typically a colorless solid or liquid .


Synthesis Analysis

The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours .


Molecular Structure Analysis

The molecular formula of 3-Bromo-5-vinylpyridine is C7H6BrN . The molecular structure of the title compound has been optimized .


Physical And Chemical Properties Analysis

3-Bromo-5-vinylpyridine is a colorless solid or liquid with a boiling point of 217.1C at 760 mmHg . It has a molecular weight of 184.04 .

Scientific Research Applications

Electrochemical Applications

3-Bromo-5-vinylpyridine is a key component in the synthesis of Polyvinylpyridine (PVPy), a polymer that has been extensively applied in electrode organization for electrochemical applications . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .

Sensor Development

PVPy, synthesized using 3-Bromo-5-vinylpyridine, has been used for the modification of electrochemical electrodes in systems such as sensors for monitoring and determining humidity and various chemicals .

Drug Delivery Systems

PVPy is also notable for its potential use in drug delivery systems . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP), which can be used in drug delivery .

Chemical Reagent

3-Bromo-5-vinylpyridine can be used as a chemical reagent . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium .

Ion Exchange and Ion Pairing Reactions

Quaternization of PVPy leads to a deficiency in the electron density in the pyridine ring; thus, N atoms are more attracted toward nucleophile compounds . This property promotes ion exchange and ion pairing reactions in aqueous environments .

Electrical Applications

PVPy has attracted the attention of many researchers from the electric field due to its conductivity and capability for doping . This makes 3-Bromo-5-vinylpyridine a valuable compound in the development of electrical applications .

Safety and Hazards

The safety information for 3-Bromo-5-vinylpyridine includes several hazard statements such as H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-5-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDPNVDWYSQHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634070
Record name 3-Bromo-5-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191104-26-4
Record name 3-Bromo-5-ethenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyltriphenylphosphine bromide (3.16 g, 8.87 mmol) in tetrahydrofuran (20 mL) is added sodium hexamethyldisilazane (1M solution in THF, 9.67 mL, 9.67 mmol) dropwise. The reaction mixture is stirred at room temperature for 30 min, whereupon 5-bromo-pyridine-3-carbaldehyde (1.5 g, 8.06 mmol) is added. The reaction mixture is allowed to stir at room temperature for 1 h. The mixture is concentrated and the residue is purified by silica gel flash chromatography (heptane-ethyl acetate, 7:3) to afford 3-bromo-5-vinyl-pyridine as a colorless oil. MS (ESI) m/z 185.91 (M+H)+.
Quantity
3.16 g
Type
reactant
Reaction Step One
Quantity
9.67 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

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